N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride
Overview
Description
“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 2060006-15-5 . It has a molecular weight of 215.17 and is a solid at room temperature . It is stored in an inert atmosphere .
Physical And Chemical Properties Analysis
“N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride” is a solid at room temperature . It is stored in an inert atmosphere . The compound has a molecular weight of 215.17 .Scientific Research Applications
Synthesis and Biological Applications
Synthesis and Insecticidal and Antibacterial Potential : A derivative, specifically (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines, was synthesized via cyclocondensation under microwave irradiation. These compounds demonstrated significant insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Antifungal Properties : Derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine showed promising antifungal effects. Specifically, compounds synthesized by nucleophilic displacement demonstrated significant antifungal activity against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Synthesis of Stable Betainic Pyrimidinaminides : Another derivative, 6-amino substituted (5-chloropyrimidine-2,4-diyl)bis(hetarenium) salts, was synthesized, emphasizing the importance of substituent patterns for stability (Schmidt, 2002).
Chemical Properties and Synthesis
Charge-Cumulated Hetarenes : A study on nucleophilic substitution on 2,4,6-trichloropyrimidine with 4-(pyrrolidin-1-yl)pyridine led to the formation of charge-transfer complexes, indicating applications in electronic materials (Schmidt & Hetzheim, 1997).
Synthesis of Pyrimidine-Azitidinone Analogues : A series of analogues synthesized from this compound showed promising in vitro antimicrobial and antituberculosis activities, indicating its potential in drug development (Chandrashekaraiah et al., 2014).
Kinetic Studies on Oxidation : Kinetic studies of derivatives of N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine revealed insights into the oxidation processes, which are critical in understanding its chemical behavior (Fawzy & Shaaban, 2014).
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinsing cautiously with water for several minutes .
properties
IUPAC Name |
N,2-dimethyl-6-pyrrolidin-3-ylpyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-7-13-9(5-10(11-2)14-7)8-3-4-12-6-8;;/h5,8,12H,3-4,6H2,1-2H3,(H,11,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFKLCOZLRTQMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC)C2CCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-6-(pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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